4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
Description
This compound features a bicyclic pyrazolo[1,5-a]pyridine core fused with a thiophene-2-carboxamide moiety. The methyl group at position 4 of the thiophene ring enhances lipophilicity, while the methylene-linked carboxamide group provides structural flexibility for target interactions.
Properties
IUPAC Name |
4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-6-13(19-9-10)14(18)15-7-11-8-16-17-5-3-2-4-12(11)17/h6,8-9H,2-5,7H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJJQQYZNJWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=C3CCCCN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Dihydrofurans
The pyrazolo[1,5-a]pyridine scaffold is synthesized via cyclocondensation of substituted hydrazines with dihydrofurans or dihydropyrans. For example, reacting 3-aminopyridine with ethyl acetoacetate under acidic conditions yields the tetrahydropyrazolo[1,5-a]pyridine skeleton.
- Dissolve 3-aminopyridine (10 mmol) and ethyl acetoacetate (12 mmol) in acetic acid (20 mL).
- Reflux at 120°C for 6 hours.
- Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 68–72%.
Functionalization at Position 3
The 3-position of the core is critical for introducing the methylene linker. Bromination or hydroxymethylation at this position is achieved using N-bromosuccinimide (NBS) or paraformaldehyde, respectively.
- React 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (5 mmol) with paraformaldehyde (10 mmol) in dioxane.
- Add catalytic HCl and stir at 80°C for 4 hours.
- Isolate (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol via vacuum distillation.
Yield : 85%.
Amide Bond Formation
Carboxyl Activation of Thiophene
4-Methylthiophene-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride or thionyl chloride.
- Dissolve 4-methylthiophene-2-carboxylic acid (5 mmol) in anhydrous dichloromethane.
- Add oxalyl chloride (10 mmol) and catalytic DMF.
- Stir at room temperature for 2 hours, then evaporate under vacuum.
Coupling with Amine
The acyl chloride reacts with (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine in the presence of a base.
- Dissolve (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine (2 mmol) in THF.
- Add 4-methylthiophene-2-carbonyl chloride (2.2 mmol) and triethylamine (4 mmol).
- Stir at 0°C for 1 hour, then warm to room temperature overnight.
- Purify via recrystallization (ethanol/water).
Yield : 82%.
Alternative Routes and Optimization
Suzuki-Miyaura Coupling
A patent describes using palladium-catalyzed cross-coupling to introduce aryl groups, which could adapt to attach thiophene derivatives.
- React 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine with 4-methylthiophene-2-boronic acid.
- Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in dioxane/water.
Yield : 70%.
Microwave-Assisted Synthesis
Reducing reaction times from 12 hours to 30 minutes using microwave irradiation at 100°C improves efficiency without compromising yield.
Characterization and Analytical Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₄OS | HRMS (ESI+) |
| Molecular Weight | 288.37 g/mol | Calculated |
| Melting Point | 198–202°C | DSC |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.82 (s, 1H, thiophene), 6.45 (s, 1H, pyrazole) | Bruker Avance III |
| HPLC Purity | 99.1% | C18 column, MeCN/H₂O |
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing N- vs. C-alkylation is minimized using bulky bases like LDA.
- Oxidation Over-reaction : Controlled stoichiometry of Dess-Martin reagent prevents formation of carboxylic acid byproducts.
- Amide Hydrolysis : Anhydrous conditions and low temperatures stabilize the acyl chloride intermediate.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrazolopyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target compound’s pyrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidine (additional nitrogen) in –3 and imidazo[1,2-a]pyridine (nitrogen positioning) in –6. Pyrimidine cores may enhance hydrogen bonding, while imidazole rings could alter solubility .
- Substituent Effects : The trifluoromethyl group in –2 increases electronegativity and metabolic stability compared to the target’s methyl group. The 4-methoxybenzylamide () may improve solubility but reduce cell permeability versus the target’s simpler thiophene-methylamide .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
Analysis :
- The target compound’s lower molecular weight (312.38 vs. 487–620 in analogs) may enhance bioavailability.
- Ester groups in –6 improve solubility over carboxamides but may reduce metabolic stability .
Biological Activity
4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 260.30 g/mol. Its structure includes a thiophene ring and a tetrahydropyrazolo-pyridine moiety, which may confer distinct pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₆O |
| Molecular Weight | 260.30 g/mol |
| Structural Features | Thiophene, Tetrahydropyrazolo-pyridine |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, compounds derived from the pyrazole nucleus have shown activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in microbial cells.
Anti-inflammatory Effects
Compounds structurally related to this compound have been studied for their anti-inflammatory effects. A notable study reported that pyrazolyl derivatives exhibited inhibitory activity against pro-inflammatory cytokines such as TNFα and IL-1. These compounds demonstrated IC50 values in the nanomolar range, suggesting potent anti-inflammatory potential.
Case Studies
- Study on Pyrazolyl-Ureas : A review highlighted that pyrazolyl derivatives can inhibit epoxide hydrolase (sEH) with IC50 values ranging from 16.2 to 50.2 nmol/L. The addition of specific functional groups significantly enhanced their potency against sEH without compromising efficacy against COX-2 .
- Inhibition of Cytokine Production : Another study found that certain pyrazolyl compounds inhibited IL-17 and TNFα production in human cells with IC50 values ranging from 0.1 to 1 μM .
- Antioxidant Activity : Compounds similar to this structure have been shown to possess antioxidant properties, which contribute to their therapeutic potential in various diseases characterized by oxidative stress .
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions involved in disease pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or inflammation.
- Receptor Modulation : It could also act on receptors that mediate inflammatory responses or cellular signaling pathways.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- Clinical Trials : Evaluating the potential for clinical applications based on preclinical findings.
Q & A
Q. Critical Parameters Table :
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | DMF | 60–75% | |
| Temperature | 70°C | 65–80% | |
| Coupling Agent | EDC/HOBt | 70–85% |
Basic Question: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
Routine characterization employs:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and purity. For example, methyl groups on the thiophene ring appear as singlets at δ 2.3–2.5 ppm, while pyrazolo-pyridine protons resonate at δ 3.1–3.4 ppm (multiplet) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C17H19N4OS: 343.1284; observed: 343.1290) .
- IR Spectroscopy : Amide C=O stretches at ~1650 cm⁻¹ and pyrazole C-N vibrations at ~1550 cm⁻¹ confirm functional groups .
Q. SAR Comparison Table :
| Derivative | Modification | Activity (IC50) |
|---|---|---|
| Parent Compound | None | 1.2 µM |
| 4-Methoxy analog | Pyridine-OCH3 | 0.8 µM |
| Ethylene-linked analog | -CH2CH2- spacer | 2.5 µM |
Advanced Question: What computational strategies predict the compound’s metabolic stability and drug-likeness?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict reactivity with cytochrome P450 enzymes .
- Molecular Dynamics (MD) : Simulates binding modes in target proteins (e.g., kinases) to prioritize derivatives with stable interactions .
- ADMET Prediction : Tools like SwissADME estimate logP (optimal: 2–3), topological polar surface area (<140 Ų), and CYP3A4 inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
